![molecular formula C21H14FNO2 B5558730 2-[(4-fluorophenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione](/img/structure/B5558730.png)

2-[(4-fluorophenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of indene-1,3(2H)-dione derivatives, including compounds similar to "2-[(4-fluorophenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione," often involves palladium-catalyzed carbonylative annulation reactions. For example, a related synthesis pathway involves the use of 1-(2-halophenyl)-1,3-diones with phenyl formate as a CO source under palladium catalysis, showcasing a broad substrate scope and good to excellent yields (Zhang et al., 2015).

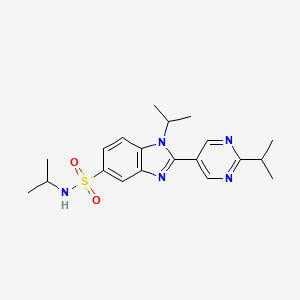

Molecular Structure Analysis

The molecular structure of indene-1,3-dione derivatives is characterized by the presence of a fused ring system, which can adopt various conformations. For example, 2-substituted indene-1,3(2H)-dione compounds have been analyzed using single-crystal X-ray diffraction, revealing diverse conformations and intermolecular interactions that influence their chemical reactivity and physical properties. The specific structure of "2-[(4-fluorophenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione" would likely display similar complexity, with the fluorophenyl and phenyl groups introducing additional electronic and steric effects (Li et al., 2005).

Aplicaciones Científicas De Investigación

Antimicrobial Activity

A study explored the synthesis of derivatives similar to 2-[(4-fluorophenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione, demonstrating significant antimicrobial activity against various bacteria and fungi. This suggests potential applications in developing antimicrobial agents (Ghorab et al., 2017).

Molecular Structure Analysis

Research on isomeric compounds related to 2-[(4-fluorophenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione has provided insights into their molecular structures and properties, such as conformation and intermolecular interactions. This is crucial for understanding the chemical behavior and potential applications of these compounds (Li et al., 2005).

Photocyclization Studies

The photochemical behavior of compounds structurally similar to 2-[(4-fluorophenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione, particularly in relation to the substitution of halogen atoms, has been investigated. These studies contribute to the understanding of how light influences chemical reactions and the formation of new compounds (Košmrlj & Šket, 2007).

Synthesis and Chemical Reactions

Research into the synthesis and reactions of related fluorinated compounds has been conducted, focusing on the formation of various derivatives and their chemical properties. This research is instrumental in developing new synthetic methods and understanding reaction mechanisms (Pimenova et al., 2003).

Palladium-Catalyzed Reactions

Studies on palladium-catalyzed carbonylative annulation reactions using aryl formate as a CO source to synthesize indene-1,3(2H)-dione derivatives demonstrate the potential for efficient and versatile synthetic applications in organic chemistry (Zhang et al., 2015).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-(4-fluoroanilino)-2-phenylindene-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14FNO2/c22-15-10-12-16(13-11-15)23-21(14-6-2-1-3-7-14)19(24)17-8-4-5-9-18(17)20(21)25/h1-13,23H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKXXQQUHASHKLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2(C(=O)C3=CC=CC=C3C2=O)NC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-fluorophenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N'-bis[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]succinamide](/img/structure/B5558664.png)

![N,N,2-trimethyl-6-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]-4-pyrimidinamine](/img/structure/B5558677.png)

![3-(3-methylbenzyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5558689.png)

![1-[1-(2,3-dihydro-1H-inden-1-ylacetyl)-3-azetidinyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5558693.png)

![1-(4-fluorophenyl)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]cyclopropanecarboxamide](/img/structure/B5558701.png)

![4-{[4-(methylthio)phenyl]sulfonyl}-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5558705.png)

![2-[(2-cyclohexylethyl)thio]-1H-benzimidazole](/img/structure/B5558711.png)

![4-[(dimethylamino)sulfonyl]-N-(4-fluorophenyl)-2-thiophenecarboxamide](/img/structure/B5558740.png)

![2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B5558744.png)

![{(3R*,4R*)-4-(4-morpholinylmethyl)-1-[3-(4-pyridinyl)propanoyl]-3-pyrrolidinyl}methanol](/img/structure/B5558756.png)

![(3aR*,6S*)-2-tert-butyl-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5558762.png)